Hepatoprotective Efficacy: Scymnol vs. Sodium Scymnol Sulfate in APAP-Induced Liver Injury Model
In a direct head-to-head comparison, scymnol provided significant hepatoprotection against APAP overdose, whereas its natural analog sodium scymnol sulfate failed to reduce APAP hepatotoxicity under identical experimental conditions [1]. The tri-hydroxyl-substituted aliphatic side chain of scymnol was identified as the essential structural moiety for this activity [1].
| Evidence Dimension | Reduction in APAP-induced hepatotoxicity (serum hepatocellular enzyme activities, hepatocellular necrosis) |
|---|---|
| Target Compound Data | Significant reduction in extent of APAP-induced hepatotoxicity at 5 mg/kg/day for 7 days, ip |
| Comparator Or Baseline | Sodium scymnol sulfate: Failed to reduce APAP hepatotoxicity at same dose and regimen |
| Quantified Difference | Scymnol: Protective effect present; Sodium scymnol sulfate: No protective effect detected |
| Conditions | Male Swiss mice; APAP overdose (350 mg/kg, ip); pre-treatment with scymnol or sodium scymnol sulfate (5 mg/kg/day for 7 days, ip) |
Why This Matters
This direct comparison establishes that the unsulfated, tri-hydroxylated form of scymnol is required for hepatoprotective activity; procurement of sodium scymnol sulfate would not provide equivalent efficacy in hepatoprotection studies.
- [1] Hodges LD, Carter F, Kalafatis N, Wright PF, Macrides TA. Elucidation of the hepatoprotective moiety of 5β-scymnol that suppresses paracetamol toxicity in mice. Mol Cell Biochem. 2016 Jun;417(1-2):135-40. doi: 10.1007/s11010-016-2720-3. View Source
